methyl 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)acetate is a heterocyclic compound that features a brominated imidazo[4,5-b]pyridine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom and the imidazo[4,5-b]pyridine ring system imparts unique chemical properties that make it a valuable building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)acetate typically involves the bromination of an imidazo[4,5-b]pyridine precursor followed by esterification. One common method starts with the bromination of 2-methylimidazo[1,2-a]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile . The resulting brominated intermediate is then reacted with methyl chloroacetate under basic conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination step and automated esterification processes to scale up production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazo[4,5-b]pyridine ring can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Oxidized derivatives of the imidazo[4,5-b]pyridine ring.
Reduction Products: Reduced forms of the imidazo[4,5-b]pyridine ring.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)acetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)acetate is not fully understood, but it is believed to interact with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine: Shares the brominated imidazo[4,5-b]pyridine core but lacks the ester group.
2-Methylimidazo[1,2-a]pyridine: Similar core structure but without bromination.
Uniqueness: Methyl 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)acetate is unique due to the combination of the bromine atom and the ester group, which provides distinct reactivity and potential for functionalization compared to its analogs .
Eigenschaften
Molekularformel |
C9H8BrN3O2 |
---|---|
Molekulargewicht |
270.08 g/mol |
IUPAC-Name |
methyl 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)acetate |
InChI |
InChI=1S/C9H8BrN3O2/c1-15-8(14)3-7-12-6-2-5(10)4-11-9(6)13-7/h2,4H,3H2,1H3,(H,11,12,13) |
InChI-Schlüssel |
YOGFDEILLSGYRJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=NC2=C(N1)C=C(C=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.